molecular formula C29H27NO5 B272157 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one

1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one

Cat. No. B272157
M. Wt: 469.5 g/mol
InChI Key: ADPRWDGGXIKODR-PWHKKFIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one is a chemical compound commonly known as DMHPD. It is a synthetic indole derivative that has been the subject of scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

DMHPD has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-metastatic activities in vitro. DMHPD has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. These properties make DMHPD a potential candidate for the development of anti-cancer drugs.

Mechanism of Action

The mechanism of action of DMHPD is not fully understood. However, it has been suggested that DMHPD exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. DMHPD has also been shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DMHPD has been shown to exhibit anti-inflammatory and anti-tumor effects in vitro. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. DMHPD has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. DMHPD has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DMHPD has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. DMHPD has also been shown to exhibit potent anti-inflammatory and anti-tumor effects in vitro. However, there are limitations to the use of DMHPD in lab experiments. DMHPD has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not fully understood.

Future Directions

There are several future directions for the study of DMHPD. Further studies are needed to investigate the pharmacokinetics and toxicity profile of DMHPD in vivo. The potential of DMHPD as a therapeutic agent for the treatment of cancer and inflammatory diseases should be further explored. DMHPD can also be modified to improve its pharmacological properties and increase its potency. The development of DMHPD analogs with improved pharmacological properties may lead to the discovery of novel anti-cancer and anti-inflammatory drugs.

Synthesis Methods

The synthesis of DMHPD involves the condensation of 3,4-dimethoxybenzaldehyde with 3-acetyl-2-phenylacrylic acid in the presence of a base. The resulting product is then subjected to a series of chemical reactions to yield DMHPD. The synthesis of DMHPD has been optimized to yield high purity and high yield.

properties

Molecular Formula

C29H27NO5

Molecular Weight

469.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dienyl]indol-2-one

InChI

InChI=1S/C29H27NO5/c1-34-26-17-16-22(18-27(26)35-2)20-30-25-15-9-8-14-24(25)29(33,28(30)32)19-23(31)13-7-6-12-21-10-4-3-5-11-21/h3-18,33H,19-20H2,1-2H3/b12-6+,13-7+

InChI Key

ADPRWDGGXIKODR-PWHKKFIBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C/C=C/C4=CC=CC=C4)O)OC

SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC=CC4=CC=CC=C4)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC=CC4=CC=CC=C4)O)OC

Origin of Product

United States

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